3-Fluoro-5-nitrobenzamide

Descripción general

Descripción

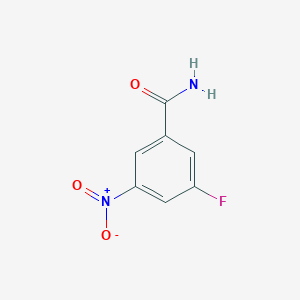

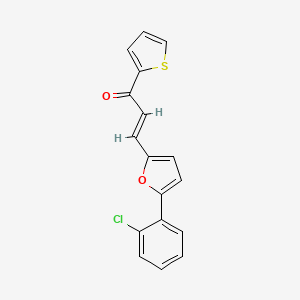

3-Fluoro-5-nitrobenzamide is a chemical compound with the linear formula C7H5FN2O3 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-nitrobenzamide consists of a benzene ring substituted with a fluoro group at the 3rd position and a nitrobenzamide group at the 5th position . The InChI code for this compound is 1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) .Physical And Chemical Properties Analysis

3-Fluoro-5-nitrobenzamide is a powder at room temperature . Its molecular weight is 184.13 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

PET Imaging and σ Receptors

Research has shown that derivatives of 3-Fluoro-5-nitrobenzamide, like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, exhibit high affinity and selectivity to σ receptors. This has implications for PET imaging, as these compounds can potentially serve as effective ligands for σ receptor imaging in humans. Notably, a study by Shiue et al. (1997) demonstrated the potential of these compounds in PET imaging, highlighting their high uptake in various organs and selectivity to haloperidol-sensitive σ sites in rat brains (Shiue et al., 1997).

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-Fluoro-5-nitrobenzamide have been a focus of several studies. For example, Xu et al. (2013) reported a concise synthesis of derivatives like 4-amino-2-fluoro-N-methyl-benzamide, demonstrating efficient methodologies for creating compounds with potential pharmaceutical applications (Xu et al., 2013).

Drug Development and Cancer Research

In the field of cancer research and drug development, derivatives of 3-Fluoro-5-nitrobenzamide have been evaluated for their potential as inhibitors of cancer cell proliferation. Thimmegowda et al. (2008) synthesized and characterized a series of trisubstituted benzimidazole derivatives, including those related to 3-Fluoro-5-nitrobenzamide, and evaluated their efficacy against breast cancer cell proliferation (Thimmegowda et al., 2008).

Photoregulated Drug Delivery

The use of 3-Fluoro-5-nitrobenzamide derivatives in photoregulated drug delivery systems has been explored. Agasti et al. (2009) developed a system where an anticancer drug was conjugated to gold nanoparticles through a photocleavable o-nitrobenzyl linkage, showcasing the potential of these compounds in targeted drug delivery (Agasti et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQDJNUUWYCZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)

![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)

![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)

![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2798356.png)

![3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2798360.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)